Atrazin-Mercapturat

Übersicht

Beschreibung

Atrazine mercapturate is a metabolite of the widely used herbicide atrazine. Atrazine is primarily used to control broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum. Atrazine mercapturate is formed in the body as a result of the detoxification process, where atrazine undergoes conjugation with glutathione followed by conversion to mercapturic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Atrazin-Mercapturat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Umweltüberwachung: Es wird als Biomarker für die Belastung des Menschen mit Atrazin verwendet, so dass Forscher den Umfang der Umweltverschmutzung und die Belastung des Menschen beurteilen können.

Toxikologische Studien: Es wird verwendet, um die toxischen Wirkungen von Atrazin und seinen Metaboliten auf verschiedene Organismen zu untersuchen, darunter Wasserlebewesen und Säugetiere

Pharmakokinetik: Es wird verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Atrazin im Körper zu untersuchen.

Analytische Chemie: Es wird bei der Entwicklung und Validierung von analytischen Methoden zur Detektion und Quantifizierung von Atrazin und seinen Metaboliten in biologischen und Umweltproben verwendet.

5. Wirkmechanismus

This compound übt seine Wirkung durch die Hemmung der Photosynthese in Pflanzen aus. Dies wird durch die Blockierung der Elektronentransportkette in den Chloroplasten erreicht, was zu einer Unterbrechung der Energieproduktion führt und letztendlich zum Tod der Pflanze führt . Bei Tieren können Atrazin und seine Metaboliten, einschließlich this compound, die endokrine Signalgebung stören, was zu verschiedenen reproduktiven und Entwicklungseffekten führt .

Wirkmechanismus

Target of Action

Atrazine mercapturate, a metabolite of the herbicide atrazine, primarily targets the endocrine (hormonal) system . It has been suggested that atrazine is an endocrine disruptor, an agent that alters the natural hormonal system . In addition, it has been reported that atrazine mercapturate acts as an inhibitor of the enzyme acetylcholinesterase , a regulator of neurotransmission in the nervous system .

Mode of Action

The mechanism of action of atrazine mercapturate involves its role as an inhibitor of acetylcholinesterase . By binding to the enzyme’s active site, it impedes the breakdown of acetylcholine, leading to increased concentrations of acetylcholine in the nervous system .

Biochemical Pathways

Atrazine is metabolized in experimental animals and humans through successive N-dealkylation to deethylatrazine or deisopropylatrazine, and didealkylatrazine, followed by glutathione conjugation of atrazine and the above-listed metabolites, and then conversion to mercapturic acid derivatives such as atrazine mercapturate . The dealkylation of atrazine is carried out by microsomal cytochrome P450 enzymes .

Pharmacokinetics

Atrazine is rapidly absorbed from the gastrointestinal tract, based on tissue distribution in case reports of atrazine ingestion and on plasma concentrations and urinary and fecal excretion in single-dose studies in rats . Absorption of atrazine, based on excretion of atrazine and its metabolites in the urine of rats during 72–96 hours after dosing, ranged from at least 37% to at least 66% . The major route of excretion is urinary .

Result of Action

The primary result of atrazine mercapturate’s action is the alteration of the endocrine system . Studies have suggested that atrazine exposure can result in delays or changes in pubertal development in experimental animal studies . In addition, atrazine exposure has been associated with increased risks for preterm delivery and intrauterine growth retardation .

Action Environment

Atrazine and its metabolites, including atrazine mercapturate, have been detected in surface water due to its widespread use worldwide . This may pose a threat to the health of aquatic animals . The detection of atrazine and its metabolites in ground and surface waters used for human consumption raises concern for adverse health effects, including cancer .

Safety and Hazards

Atrazine, from which atrazine mercapturate is derived, is an endocrine-disrupting chemical mainly targeting the neuroendocrine system and associated axes . It has been reported to cause cancer in certain laboratory animals, have diverse effects on the reproductive system in animals and humans, and disrupt the normal function of the endocrine system .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Atrazine mercapturate is detected in urine using an enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS) methods . The ELISA method has shown a 10-fold improvement in the sensitivity of atrazine mercapturate detection compared to previous reports .

Cellular Effects

Atrazine, the parent compound, is known to inhibit photosynthesis in broadleaf weeds and grasses , suggesting that its metabolites may also interact with cellular processes.

Molecular Mechanism

The parent compound, atrazine, exerts its effects by inhibiting photosynthesis

Temporal Effects in Laboratory Settings

In laboratory settings, the elimination of interfering substances in urine by solid phase extraction (SPE) prior to analysis has resulted in a 10-fold improvement in the sensitivity of atrazine mercapturate detection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Atrazine mercapturate is typically synthesized through the metabolic pathway involving the conjugation of atrazine with glutathione. This process is catalyzed by the enzyme glutathione S-transferase, resulting in the formation of atrazine-glutathione conjugate. This conjugate is then further processed to form atrazine mercapturate .

Industrial Production Methods: In industrial settings, the production of atrazine mercapturate involves the use of solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS). This method allows for the efficient quantification and analysis of atrazine and its metabolites in biological samples .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Atrazin-Mercapturat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff und führt zur Bildung von oxidierten Produkten.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff und führt zu reduzierten Produkten.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere und führt zur Bildung von substituierten Produkten

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann die Oxidation von this compound zur Bildung von Sulfoxiden und Sulfonen führen .

Vergleich Mit ähnlichen Verbindungen

Atrazin-Mercapturat ist anderen Metaboliten von Atrazin ähnlich, wie z. B. Desethylatrazin und Deisopropylatrazin. Es ist einzigartig in seiner Bildung durch die Konjugation mit Glutathion und die anschließende Umwandlung in Mercapturic-Acid-Derivate . Andere ähnliche Verbindungen sind:

Desethylatrazin: Wird durch die Dealkylierung von Atrazin gebildet.

Deisopropylatrazin: Wird durch die Dealkylierung von Atrazin gebildet.

Diaminochlorotriazin: Wird durch die weitere Dealkylierung von Desethylatrazin und Deisopropylatrazin gebildet.

This compound zeichnet sich durch seinen spezifischen Stoffwechselweg und seine Verwendung als Biomarker für die Belastung des Menschen mit Atrazin aus .

Eigenschaften

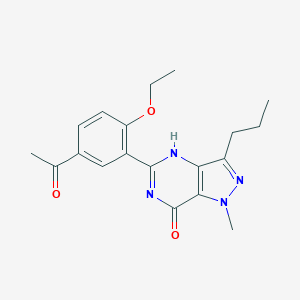

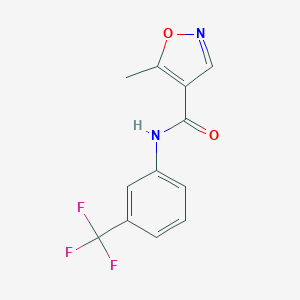

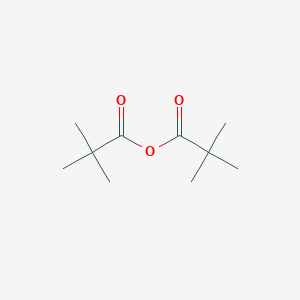

IUPAC Name |

(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBXBVCDDNBLJW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160763 | |

| Record name | Atrazine mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138722-96-0 | |

| Record name | Atrazine mercapturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrazine mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

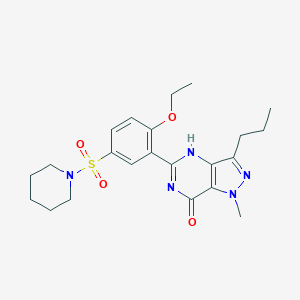

![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)